N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is an organophosphorus compound with the molecular formula C10H17N2OP. It is known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a phosphonic diamide group attached to a phenyl ring, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide can be synthesized through the reaction of N,N,N’,N’-tetramethylphosphoramide with phenylmagnesium bromide. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramide . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure product quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenyl compounds .
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide involves its interaction with metal ions to form coordination complexes. These complexes exhibit unique electronic and structural properties, which are exploited in various applications. The compound acts as a ligand, donating electron pairs to metal centers, thereby stabilizing the metal in different oxidation states .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide: Similar in structure but with an indole group instead of a phenyl group.
N,N,N’,N’-Tetramethyl-P-naphtalen-2-ylphosphonic diamide: Contains a naphthalene group, offering different electronic properties.
Uniqueness
N,N,N’,N’-Tetramethyl-P-phenylphosphonic diamide is unique due to its phenyl group, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly useful in forming stable complexes with transition metals, enhancing its applications in catalysis and material science .
Properties
CAS No. |
3732-83-0 |
---|---|
Molecular Formula |
C10H17N2OP |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
GCQWVBWWADBEDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.